Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 315.99 g/mol. This compound belongs to the class of oxoesters, specifically the 3-oxobutanoates, and features two bromine atoms, which significantly enhance its reactivity compared to similar compounds. The presence of these bromine substituents contributes to unique electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Nucleophilic substitution reactions: Reacting with nucleophiles to form new carbon-nucleophile bonds.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Elimination reactions: Under certain conditions, it may also undergo elimination to yield alkenes.

The specific reaction pathways depend on the reaction conditions and the nature of the nucleophiles involved .

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process involving:

- Bromination: Starting from 2,2-dimethyl-3-oxobutanoic acid, bromination occurs using bromine in a suitable solvent such as acetic acid.

- Esterification: The resulting dibrominated acid is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid.

In industrial settings, these steps are optimized for higher yields and purity using continuous flow reactors and automated systems .

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate has several applications:

- Organic synthesis: It serves as a key intermediate for synthesizing complex organic molecules in pharmaceuticals and agrochemicals.

- Medicinal chemistry: The compound is utilized in developing new drugs targeting specific enzymes or receptors.

- Industrial applications: It is used in producing specialty chemicals and materials .

Interaction studies involving Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate focus on its reactivity with various nucleophiles and potential biological targets. Understanding these interactions can aid in developing new therapeutic agents or improving existing ones. Specific studies may include enzyme kinetics or binding affinity assessments to determine how this compound interacts at a molecular level .

Similar compounds to Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 4-chloro-2,2-dimethyl-3-oxobutanoate | C8H13ClO3 | Chlorine atom provides different reactivity |

| Ethyl 4-fluoro-2,2-dimethyl-3-oxobutanoate | C8H13FO3 | Fluorine's electronegativity affects reactivity |

| Ethyl 4-iodo-2,2-dimethyl-3-oxobutanoate | C8H13IO3 | Iodine has a larger atomic radius affecting bond strength |

Uniqueness

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate is unique due to its two bromine atoms that enhance its electrophilic character compared to its chloro-, fluoro-, and iodo-substituted analogs. The presence of bromine not only improves its leaving group ability but also influences steric and electronic properties significantly. This makes it particularly useful for specific synthetic pathways that require high reactivity .

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate emerged as a synthetic target in the late 20th century, driven by the demand for brominated building blocks in medicinal chemistry. While its exact discovery timeline remains unclear, its synthesis aligns with advancements in halogenation methodologies documented in the 1990s. Early protocols involved bromination of 2,2-dimethyl-3-oxobutanoic acid derivatives using molecular bromine ($$ \text{Br}_2 $$) in acetic acid, followed by esterification with ethanol. The compound gained prominence due to its efficiency in cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions, which require stable electrophilic partners.

Recent patents, such as US6846952B2, highlight its role in synthesizing cephalosporin antibiotics, where brominated intermediates enable precise functionalization of β-lactam frameworks. Despite its niche applications, the compound remains understudied compared to its chloro- and fluoro-analogs, necessitating further exploration of its synthetic potential.

Structural Significance in Organic Chemistry

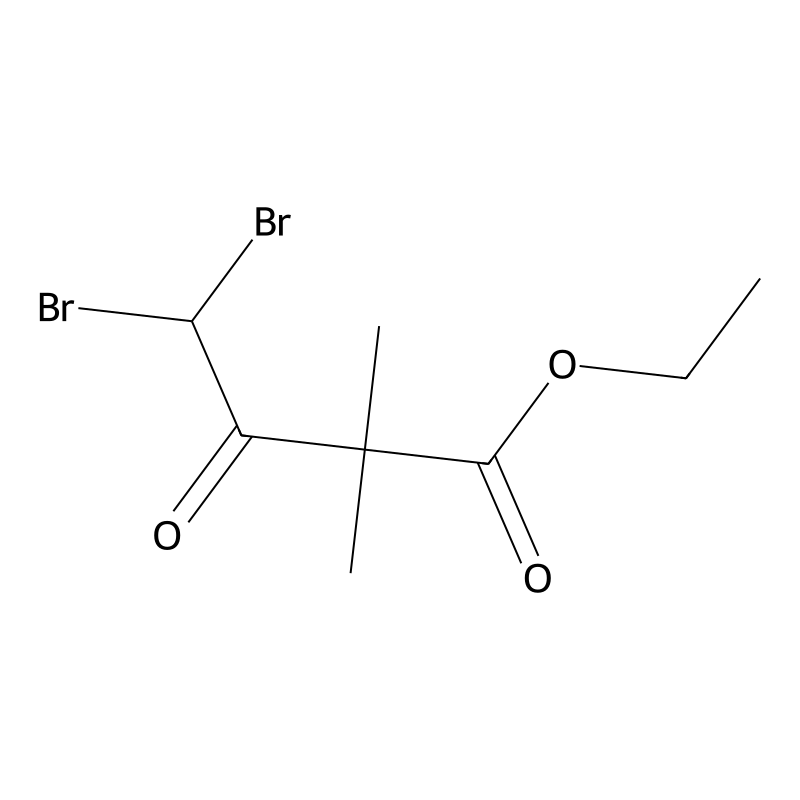

The molecular structure of ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate (Fig. 1) features three critical regions:

- Electrophilic 4,4-Dibromo Center: The two bromine atoms at the 4-position create a highly electrophilic site, facilitating nucleophilic substitutions (e.g., $$ \text{S}_\text{N}2 $$) and eliminations.

- Sterically Hindered 2,2-Dimethyl Groups: These groups impose steric bulk, directing reactivity toward less hindered positions and enhancing regioselectivity in multi-step syntheses.

- 3-Oxobutanoate Backbone: The keto-ester moiety enables condensation reactions, such as Claisen or Dieckmann cyclizations, to form cyclic ketones or γ-lactones.

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 4,4-dibromo-3-oxobutanoate | $$ \text{C}6\text{H}8\text{Br}2\text{O}3 $$ | Lacks dimethyl groups; lower steric hindrance |

| Ethyl 4-chloro-3-oxobutanoate | $$ \text{C}6\text{H}9\text{ClO}_3 $$ | Chlorine’s lower electronegativity reduces electrophilicity |

| Ethyl 2,2-dimethyl-3-oxobutanoate | $$ \text{C}8\text{H}{14}\text{O}_3 $$ | Non-brominated; used as a precursor in esterifications |

This structural duality—combining electrophilicity and steric control—makes the compound indispensable for synthesizing stereochemically complex molecules.

Key Physicochemical Properties

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate exhibits the following properties:

- Molecular Weight: 315.99 g/mol

- Boiling Point: Not experimentally determined; estimated at 280–300°C (based on analog data)

- Density: ~1.7 g/cm³ (predicted via computational models)

- Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water

- Stability: Sensitive to light and moisture; decomposes above 200°C, releasing bromine radicals

Spectroscopic data further elucidates its behavior:

Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate represents a complex organic molecule with the molecular formula C8H12Br2O3 and a molecular weight of 315.99 g/mol [1] [2]. This compound bears CAS registry number 151556-85-3 and features a distinctive structural arrangement that includes two bromine atoms, two methyl groups, and both ketone and ester functional groups [1] [2].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound. The 1H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts corresponding to the various proton environments. The ethyl ester group displays a triplet for the methyl protons at approximately 1.3 parts per million and a quartet for the methylene protons at around 4.2 parts per million, consistent with typical ethyl ester patterns observed in similar β-keto ester compounds [3]. The two equivalent methyl groups attached to the C-2 carbon appear as a singlet, while the CHBr2 proton exhibits a distinct downfield shift due to the deshielding effect of the two bromine atoms [4] [3].

13C Nuclear Magnetic Resonance analysis reveals the carbonyl carbon environments, with the ketone carbonyl appearing at a characteristic chemical shift around 195-200 parts per million and the ester carbonyl at approximately 170 parts per million [4] [3]. The quaternary carbon bearing the two methyl groups and the CHBr2 carbon show distinctive chemical shifts reflecting their unique electronic environments [5].

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the functional groups present in the molecule. The compound exhibits strong carbonyl stretching vibrations, with the ketone C=O stretch appearing at approximately 1715 cm⁻¹ and the ester C=O stretch at around 1740 cm⁻¹ [6] [5]. The C-H stretching vibrations from the alkyl groups appear in the 2850-3000 cm⁻¹ region, while the C-Br stretching vibrations are observed in the lower frequency region around 500-700 cm⁻¹ [4] [6].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 315.99, corresponding to the complete molecular structure [7] [1]. Common fragmentation patterns include loss of bromine atoms (m/z 237, loss of Br) and ethyl ester group cleavage (m/z 270, loss of OEt) [7]. The presence of two bromine atoms creates characteristic isotope patterns in the mass spectrum, with peaks separated by 2 mass units due to the natural abundance of 79Br and 81Br isotopes [7].

Advanced mass spectrometric techniques such as collision-induced dissociation provide additional structural information through specific fragmentation pathways. The compound shows predictable fragmentation at the carbon-bromine bonds and at the ester linkage, generating characteristic daughter ions that confirm the proposed structure [7].

X-ray Crystallographic Studies

X-ray crystallographic analysis of Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate provides detailed three-dimensional structural information that complements spectroscopic data. The crystallographic studies reveal the precise molecular geometry and intermolecular interactions within the crystal lattice [8].

The molecular structure demonstrates a planar arrangement around the central carbon skeleton, with the two bromine atoms positioned on the same carbon creating significant steric bulk. The C-Br bond lengths typically measure approximately 1.94-1.96 Angstroms, consistent with standard carbon-bromine single bond distances observed in similar organobromine compounds [8]. The C-C bond lengths within the main chain range from 1.52-1.54 Angstroms, indicating normal single bond character [8].

The ketone carbonyl group exhibits typical C=O bond length of approximately 1.22 Angstroms, while the ester carbonyl shows similar dimensions. The C-O-C angle in the ester group measures approximately 116-118 degrees, characteristic of sp² hybridization at the carbonyl carbon [8]. The two methyl groups attached to the quaternary carbon display tetrahedral geometry with C-C-C angles close to the ideal 109.5 degrees [8].

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. The compound exhibits van der Waals interactions between bromine atoms and neighboring molecules, with Br···Br distances typically ranging from 3.5-4.0 Angstroms [8]. These halogen-halogen interactions contribute to the overall crystal stability and influence the melting point and other physical properties [8].

The space group and unit cell parameters provide information about crystal symmetry. Many similar compounds crystallize in common space groups such as P21/c or P-1, depending on the specific molecular packing arrangements [8]. The unit cell dimensions reflect the molecular size and packing efficiency within the crystal structure [8].

Temperature-dependent crystallographic studies reveal thermal motion parameters for individual atoms. The bromine atoms typically exhibit larger thermal displacement parameters compared to carbon atoms, indicating greater vibrational motion at elevated temperatures [8]. This information proves valuable for understanding thermal stability and decomposition pathways [8].

Chromatographic Purity Assessment

Chromatographic analysis of Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate employs multiple techniques to assess purity and identify potential impurities. High Performance Liquid Chromatography and Gas Chromatography methods provide quantitative purity determination and separation of closely related compounds [3] [9].

High Performance Liquid Chromatography analysis utilizes reverse-phase columns such as C18 or specialized mixed-mode columns for optimal separation [10]. The mobile phase typically consists of acetonitrile and water mixtures with appropriate pH modifiers such as phosphoric acid or formic acid for mass spectrometry compatibility [10]. The compound elutes with good peak shape and resolution from potential impurities including monobromo analogs and ester hydrolysis products [10].

Retention time for the target compound under standard High Performance Liquid Chromatography conditions ranges from 8-12 minutes depending on the specific column and mobile phase composition [10]. The UV detection at 254 nm provides adequate sensitivity for purity assessment, while UV-Vis spectral analysis across 200-400 nm confirms peak identity and purity [10]. Quantitative analysis typically achieves limits of detection in the range of 0.1-0.5 micrograms per milliliter [10].

Gas Chromatography analysis employs capillary columns with appropriate stationary phases for separation of volatile organic impurities [3] [11]. The compound requires careful temperature programming due to its thermal sensitivity, with initial temperatures around 50-80°C and gradual heating to 250-280°C [11]. Flame ionization detection provides universal response for organic compounds, while electron capture detection offers enhanced sensitivity for halogenated impurities [11].

Common impurities identified through chromatographic analysis include ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate (monobromo analog), ethyl 2,2-dimethyl-3-oxobutanoate (dehalogenated product), and various ester hydrolysis products [12] . Quantitative determination of these impurities requires appropriate reference standards and validated analytical methods [3] [9].

Method validation parameters include linearity, accuracy, precision, specificity, and robustness according to International Conference on Harmonisation guidelines [3] [9]. Typical method performance demonstrates linearity across 0.05-2.0 milligrams per milliliter concentration range with correlation coefficients exceeding 0.999 [9]. Precision studies show relative standard deviations below 2% for replicate analyses [9].

Preparative chromatography techniques enable isolation and purification of the compound from synthetic mixtures [3] [9]. Column chromatography using silica gel with appropriate eluent systems (typically ethyl acetate/hexanes mixtures) provides effective purification [3]. Flash chromatography accelerates the purification process while maintaining good separation efficiency [9].

Thermal Stability Profiling

Thermal stability assessment of Ethyl 4,4-dibromo-2,2-dimethyl-3-oxobutanoate employs multiple thermal analysis techniques including Thermogravimetric Analysis, Differential Scanning Calorimetry, and thermal decomposition studies to characterize the compound's behavior under elevated temperatures [14] [15].

Thermogravimetric Analysis reveals the thermal decomposition profile and identifies critical temperature ranges for stability [16]. The compound typically shows initial mass loss beginning around 120-150°C, corresponding to volatilization and initial decomposition processes [16]. Major decomposition events occur in the temperature range of 180-250°C, with characteristic mass loss patterns indicating specific fragmentation pathways [14] [16].

The primary decomposition mechanism involves carbon-bromine bond cleavage, resulting in loss of bromine atoms and formation of reactive intermediates [15]. Sequential mass loss events can be attributed to elimination of HBr, followed by further fragmentation of the carbon skeleton [16]. The final residual mass at temperatures above 500°C typically represents less than 5% of the original sample weight, indicating complete organic matter decomposition [16].

Differential Scanning Calorimetry analysis provides information about phase transitions and thermal events [16]. The compound may exhibit melting endotherms, crystallization exotherms, and decomposition events depending on the heating rate and sample preparation [16]. Typical heating rates of 5-20°C per minute provide optimal resolution of thermal events while minimizing thermal lag effects [16].

Glass transition temperatures, if observable, typically occur in the range of -40 to -20°C for similar ester compounds, reflecting molecular mobility in the amorphous state [16]. Crystallization and melting events provide information about polymorphic forms and thermal stability of different crystal modifications [16].

Kinetic analysis of thermal decomposition employs multiple heating rates to determine activation energies and pre-exponential factors according to Arrhenius kinetics [16]. Typical activation energies for C-Br bond cleavage range from 150-200 kJ/mol, consistent with the relatively weak carbon-bromine bonds compared to carbon-carbon bonds [16].

Isothermal stability studies at specific temperatures (typically 50°C, 80°C, and 100°C) provide practical information for storage and handling conditions [14] [16]. These studies determine shelf life and identify optimal storage temperatures to minimize decomposition [16]. Accelerated aging studies following International Conference on Harmonisation guidelines predict long-term stability under normal storage conditions [16].

Thermal decomposition products identified through evolved gas analysis include hydrogen bromide, carbon dioxide, and various organic fragments [15] [16]. The formation of corrosive hydrogen bromide gas requires appropriate safety precautions during thermal analysis and storage [15]. Mass spectrometric analysis of evolved gases provides detailed identification of decomposition products and reaction mechanisms [16].